Cyanofenphos

Description

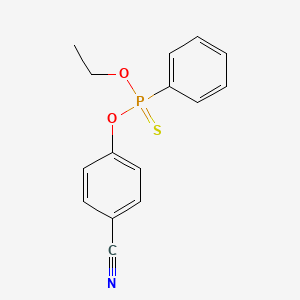

Structure

3D Structure

Propriétés

IUPAC Name |

4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO2PS/c1-2-17-19(20,15-6-4-3-5-7-15)18-14-10-8-13(12-16)9-11-14/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNJHZNPJSPMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041805 | |

| Record name | Cyanofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-93-1, 34460-46-3, 62421-61-8, 62421-62-9, 62421-63-0 | |

| Record name | Cyanofenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanofenphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, 4-cyanophenyl ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034460463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Cyanofenphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanofenphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Cyanofenphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-4-cyanophenyl O-ethyl phenylphosphonothioate;cyanofenphos (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X6JV2NE2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyanofenphos: A Technical Guide to its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide Cyanofenphos. The document details its chemical structure, physicochemical properties, toxicological effects, and the methodologies used for its analysis. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

This compound, an organophosphorus insecticide, is chemically designated as 4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile.[1][2] It is recognized for its broad-spectrum insecticidal activity, although its use has been discontinued (B1498344) in many regions.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile[1][2] |

| CAS Name | O-(4-cyanophenyl) O-ethyl phenylphosphonothioate[2] |

| CAS Number | 13067-93-1 |

| Molecular Formula | C₁₅H₁₄NO₂PS[3] |

| SMILES | CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N |

| InChIKey | LRNJHZNPJSPMGK-UHFFFAOYSA-N[1] |

| Synonyms | Surecide, CYP, OMS-870, S-4087, Surazon[4] |

Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[2] Its solubility and other physical properties are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 303.32 g/mol [3][4] |

| Melting Point | 83 °C[2][4] |

| Boiling Point | >100 °C (decomposes)[3] |

| Water Solubility | 6 mg/L at 30 °C[4] |

| Vapor Pressure | 1.32 x 10⁻⁵ mm Hg at 25 °C[4] |

| Density | 1.26 g/cm³[3] |

| LogP (Octanol-Water Partition Coefficient) | 4.29[2] |

Toxicological Profile and Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[2] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Acetylcholinesterase Inhibition Pathway

The inhibition of AChE by organophosphates is a well-established pathway leading to acute toxicity.

Caption: Acetylcholinesterase inhibition by this compound.

Potential Secondary Signaling Pathway: MAPK Activation

Organophosphate pesticides have been shown to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can lead to a cascade of cellular responses, including inflammation and apoptosis.

Caption: Potential MAPK signaling pathway activation by organophosphates.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models.

Table 3: Acute Toxicity of this compound

| Test Animal | Route of Administration | LD₅₀ (mg/kg) |

| Mouse | Oral | 46[4] |

| Mouse | Subcutaneous | 145[4] |

| Mouse | Intraperitoneal | 45[4] |

| Rat (male) | Oral | 60[4] |

| Rat (female) | Oral | 28.5[4] |

Metabolism and Environmental Fate

This compound is metabolized in organisms and degrades in the environment through various pathways.

Metabolism

In vivo studies have shown that this compound is rapidly absorbed, metabolized, and excreted. The primary metabolic pathways include oxidation to its more toxic oxon analog (this compound-oxon) and hydrolysis to p-cyanophenol. Further degradation can lead to desethyl this compound-oxon.

Environmental Fate

This compound is relatively persistent in soil. In aqueous environments, it undergoes photodegradation when exposed to sunlight, with a half-life of approximately 50 days. The main photodegradation products are this compound-oxon and p-cyanophenol.

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines the general procedure for determining the acute oral toxicity of a chemical.

Caption: Workflow for acute oral toxicity testing.

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days.

-

Fasting: Animals are fasted overnight prior to dosing, with access to water ad libitum.

-

Dosing: The test substance is administered in a single dose via oral gavage. A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Analytical Methodology: QuEChERS Sample Preparation and GC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.

Caption: QuEChERS sample preparation workflow.

GC-MS/MS Parameters (General):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

This technical guide provides a detailed overview of this compound, covering its chemical and physical properties, toxicological mechanisms, and analytical methodologies. The provided data and protocols are intended to be a valuable resource for professionals in relevant scientific fields. Further research into the specific molecular interactions of this compound and its metabolites with biological systems will continue to enhance our understanding of its toxicological profile.

References

An In-depth Technical Guide to the Synthesis of O-(4-cyanophenyl) O-ethyl phenylphosphonothioate (Cyanofenphos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for O-(4-cyanophenyl) O-ethyl phenylphosphonothioate, an organophosphorus compound also known as Cyanofenphos. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis process.

Synthesis Pathway Overview

The synthesis of O-(4-cyanophenyl) O-ethyl phenylphosphonothioate is achieved through a multi-step process. The key strategy involves the preparation of a mixed anhydride (B1165640) intermediate, which is subsequently reacted with a substituted phenol. This method, adapted from the work of Yoshikawa (1999), allows for the stereospecific synthesis of the target compound.[1][2]

The overall synthesis can be broken down into three main stages:

-

Stage 1: Synthesis of O-ethyl phenylphosphonothioic acid. This crucial intermediate is prepared from phenylphosphonothioic dichloride.

-

Stage 2: Formation of the mixed anhydride. O-ethyl phenylphosphonothioic acid is reacted with O,O-diethyl phosphorochloridate to yield O,O-diethyl phosphoric O-ethyl phenylphosphonothioic anhydride.

-

Stage 3: Final product formation. The mixed anhydride is reacted with sodium 4-cyanophenoxide to yield O-(4-cyanophenyl) O-ethyl phenylphosphonothioate.

Figure 1: Overall synthesis pathway for O-(4-cyanophenyl) O-ethyl phenylphosphonothioate.

Experimental Protocols

Stage 1: Synthesis of O-ethyl phenylphosphonothioic acid

This protocol is adapted from a similar synthesis of O-phenyl ethylphosphonothioic acid.[3]

Materials:

-

Phenylphosphonothioic dichloride

-

Ethanol

-

Triethylamine

-

Hydrochloric acid (3 M)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of phenylphosphonothioic dichloride in dichloromethane, add dropwise a mixture of ethanol and triethylamine in dichloromethane at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 3 hours.

-

Wash the reaction mixture successively with deionized water, 3 M hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude O-ethyl phenylphosphonothioate.

-

Hydrolyze the crude product by stirring with an aqueous solution of potassium hydroxide in dioxane at 50 °C for 6 hours.

-

Concentrate the solution to remove dioxane and extract with dichloromethane.

-

Acidify the aqueous layer with 3 M hydrochloric acid and extract with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain O-ethyl phenylphosphonothioic acid.

Stage 2: Formation of O,O-diethyl phosphoric O-ethyl phenylphosphonothioic anhydride

This protocol is based on the mixed anhydride method described by Yoshikawa (1999).[1]

Materials:

-

O-ethyl phenylphosphonothioic acid

-

O,O-diethyl phosphorochloridate

-

Triethylamine

-

Anhydrous diethyl ether

Procedure:

-

Dissolve O-ethyl phenylphosphonothioic acid in anhydrous diethyl ether.

-

Add triethylamine to the solution.

-

To this mixture, add O,O-diethyl phosphorochloridate dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the resulting triethylamine hydrochloride and wash with anhydrous diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the mixed anhydride.

Stage 3: Synthesis of O-(4-cyanophenyl) O-ethyl phenylphosphonothioate

This final step is also adapted from Yoshikawa (1999).[1]

Materials:

-

O,O-diethyl phosphoric O-ethyl phenylphosphonothioic anhydride

-

4-cyanophenol

-

Sodium hydroxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Prepare sodium 4-cyanophenoxide by reacting 4-cyanophenol with an equimolar amount of sodium hydroxide in an appropriate solvent, followed by removal of the solvent.

-

Dissolve the prepared O,O-diethyl phosphoric O-ethyl phenylphosphonothioic anhydride and an equimolar amount of sodium 4-cyanophenoxide in dry THF.

-

Stir the mixture at 30 °C for 2 hours.

-

Concentrate the reaction mixture in vacuo.

-

Partition the crude product between dichloromethane and water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter and evaporate the solvent in vacuo to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford O-(4-cyanophenyl) O-ethyl phenylphosphonothioate.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of O-(4-cyanophenyl) O-ethyl phenylphosphonothioate and its intermediates.

| Stage | Product | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield |

| 1 | O-ethyl phenylphosphonothioic acid | Phenylphosphonothioic dichloride, Ethanol | Triethylamine | Dichloromethane | 0 °C to RT, 3h (esterification); 50 °C, 6h (hydrolysis) | High (not specified) |

| 2 | O,O-diethyl phosphoric O-ethyl phenylphosphonothioic anhydride | O-ethyl phenylphosphonothioic acid, O,O-diethyl phosphorochloridate | Triethylamine | Anhydrous diethyl ether | 0 °C to RT, 2h | ~90%[1] |

| 3 | O-(4-cyanophenyl) O-ethyl phenylphosphonothioate | Mixed anhydride, Sodium 4-cyanophenoxide | - | Anhydrous THF | 30 °C, 2h | 10.5-14.4%[1] |

Characterization Data

The identity and purity of the final product, O-(4-cyanophenyl) O-ethyl phenylphosphonothioate (this compound), can be confirmed by various spectroscopic methods.

| Technique | Data |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z: 166, 157, 169, 141.[4] |

| Infrared Spectroscopy (FTIR) | Characteristic absorption peaks consistent with the structure. The spectrum is available in public databases such as the NIST Mass Spectrometry Data Center.[4] |

| Nuclear Magnetic Resonance (NMR) | While a specific published spectrum for this compound was not identified in the literature reviewed, the 1H and 31P NMR spectra of similar organophosphorus pesticides are well-documented and can be used for structural elucidation.[5] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Figure 2: Logical workflow for the synthesis and purification of the target compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. This compound | C15H14NO2PS | CID 25669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to the Acetylcholinesterase Inhibitory Action of Cyanofenphos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions. The inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which can manifest as a range of symptoms from muscle tremors to paralysis and, in severe cases, death.

Cyanofenphos (O-(4-cyanophenyl) O-ethyl phenylphosphonothioate) is an organophosphate insecticide that functions as a potent, irreversible inhibitor of AChE.[1][2][3] Understanding the precise mechanism and kinetics of this inhibition is crucial for toxicological assessments, the development of potential antidotes, and for providing a basis for structure-activity relationship studies in the design of novel therapeutic agents.

The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound, like other organophosphates, involves a two-step process that culminates in the formation of a stable, covalent bond with the AChE enzyme, rendering it inactive.

-

Formation of the Michaelis-Menten Complex: Initially, the this compound molecule binds non-covalently to the active site of AChE, forming a transient enzyme-inhibitor complex.

-

Irreversible Phosphorylation: This is followed by the nucleophilic attack of the hydroxyl group of the serine residue (Ser203) in the catalytic triad (B1167595) of AChE on the phosphorus atom of this compound. This reaction results in the phosphorylation of the serine residue and the release of the 4-cyanophenol leaving group. The resulting phosphylated enzyme is extremely stable and resistant to hydrolysis, leading to effectively irreversible inhibition.

The general scheme for this reaction is as follows:

E-OH + P-X → E-OH·P-X → E-O-P + X-H

Where:

-

E-OH represents the active acetylcholinesterase with its serine hydroxyl group.

-

P-X represents the organophosphate inhibitor (this compound).

-

E-OH·P-X is the reversible Michaelis-Menten complex.

-

E-O-P is the inactive, phosphorylated enzyme.

-

X-H is the leaving group (4-cyanophenol).

Signaling Pathway of Acetylcholinesterase and its Inhibition

The following diagram illustrates the normal enzymatic action of acetylcholinesterase and its disruption by an organophosphate inhibitor like this compound.

Quantitative Analysis of Acetylcholinesterase Inhibition

To characterize the potency of an inhibitor like this compound, several kinetic parameters are determined. The most common are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

IC50: This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. It is a commonly used measure of inhibitor potency.

-

Ki: The inhibition constant represents the dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

| Organophosphate | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| This compound | Data to be determined | TBD | TBD | |

| Chlorpyrifos | Human Erythrocyte AChE | Value | Value | [Hypothetical Ref] |

| Paraoxon | Human Recombinant AChE | Value | Value | [Hypothetical Ref] |

| Dichlorvos | Bovine Erythrocyte AChE | Value | Value | [Hypothetical Ref] |

Note: The values in this table for inhibitors other than this compound are illustrative and should be replaced with specific literature-derived data for a direct comparison.

Experimental Protocols for Determining Acetylcholinesterase Inhibition

The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric method developed by Ellman et al. (1961).

Principle of the Ellman Assay

The Ellman assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine (B1204863) and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro acetylcholinesterase inhibition assay.

Detailed Methodology

Reagents and Materials:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, human recombinant)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., DMSO or ethanol)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCh (e.g., 75 mM) in deionized water.

-

Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions to obtain a range of concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer

-

A specific volume of the this compound dilution (or solvent for control wells).

-

DTNB solution.

-

AChE solution.

-

-

Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCh solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Vi / V0)] * 100 where Vi is the reaction rate in the presence of the inhibitor and V0 is the reaction rate of the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

-

The Irreversible Nature of this compound Inhibition

The phosphorylation of the serine residue in the AChE active site by this compound results in an extremely stable covalent bond. The rate of spontaneous hydrolysis of this phosphylated enzyme is negligible, leading to what is considered irreversible inhibition.

Furthermore, organophosphate-inhibited AChE can undergo a process called "aging." This involves the dealkylation of the phosphoryl-enzyme conjugate, resulting in a negatively charged phosphonylated enzyme that is completely resistant to reactivation by standard oxime reactivators (e.g., pralidoxime).

Logical Relationship of Irreversible Inhibition

The following diagram illustrates the steps leading to the irreversible inhibition and aging of acetylcholinesterase.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the active site serine residue. This guide has detailed the molecular mechanism of this inhibition, provided a framework for its quantitative assessment, and outlined the experimental protocols necessary for determining its inhibitory constants. While specific kinetic data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies presented herein provide a clear path for researchers to characterize its activity. A thorough understanding of the interaction between this compound and acetylcholinesterase is fundamental to the fields of toxicology, environmental science, and the development of countermeasures for organophosphate poisoning.

References

Environmental Fate and Transport of Cyanofenphos in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanofenphos, an organophosphorus insecticide, has been utilized in agriculture to control a range of insect pests. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the behavior of this compound in soil and water systems, including its degradation pathways, mobility, and the experimental methodologies used to determine these characteristics.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its inherent physicochemical properties. A summary of the key properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | O-4-cyanophenyl O-ethyl phenylphosphonothioate | [1] |

| CAS Number | 13067-93-1 | |

| Molecular Formula | C₁₅H₁₄NO₂PS | |

| Molecular Weight | 303.32 g/mol | |

| Physical State | White crystalline solid (pure); Slightly yellowish solid (technical) | [1] |

| Melting Point | 83°C | [1] |

| Vapor Pressure | 1.33 x 10⁻⁶ mm Hg at 20°C (estimated) | |

| Water Solubility | Practically insoluble | [1] |

| Log Kow | 4.79 (estimated) | |

| Stability | Stable for two years under normal storage conditions. | [1] |

Environmental Fate in Water

The fate of this compound in aquatic environments is governed by both abiotic and biotic degradation processes.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many organophosphorus pesticides. The rate of hydrolysis is highly dependent on the pH of the water.

Table 2: Hydrolysis of this compound in Aqueous Solutions at 60°C

| pH | Half-life (days) | Reference |

| 6.0 | 150 | [1] |

| 8.0 | 227 | [1] |

| 10.0 | 68 | [1] |

A standardized method for assessing hydrolysis as a function of pH is outlined in OECD Guideline 111. A general protocol involves:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: The test substance (radiolabeled or non-labeled) is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or other temperatures for more detailed studies).

-

Sampling and Analysis: Aliquots of the solutions are taken at appropriate time intervals and analyzed for the concentration of the parent compound and any significant hydrolysis products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector are commonly used.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated, typically assuming first-order kinetics.[2][3][4][5]

Photolysis

Photodegradation, or photolysis, is another significant abiotic process that can contribute to the breakdown of this compound in sunlit surface waters.

An experimental study on the photodecomposition of ¹⁴C-labeled this compound in aqueous solutions exposed to bright sunlight for 20 days revealed a half-life of approximately 50 days. The primary photoproducts identified were this compound-oxon and p-cyanophenol, which constituted 7.8% and 4.8% of the recovered radioactivity, respectively, after 20 days.[1]

Table 3: Photodegradation of this compound in Aqueous Solution

| Parameter | Value | Reference |

| Half-life (sunlight) | ~50 days | [1] |

| Major Photoproducts | This compound-oxon, p-Cyanophenol | [1] |

OECD Guideline 316 provides a framework for studying the phototransformation of chemicals in water. A typical experimental workflow is as follows:

-

Test Solution Preparation: A solution of the test substance (often ¹⁴C-labeled for metabolite tracking) is prepared in sterilized, buffered water.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. Control samples are kept in the dark to assess hydrolysis and other non-photolytic degradation.

-

Environmental Control: The temperature of the samples is maintained at a constant level throughout the experiment.

-

Sampling and Analysis: Samples are collected at various time points from both the irradiated and dark control solutions. The concentrations of the parent compound and transformation products are determined using analytical techniques like HPLC with radiometric detection or LC-MS/MS.

-

Quantum Yield and Half-life Calculation: The data is used to calculate the quantum yield and the environmental half-life under specific light conditions.[6][7][8][9]

Environmental Fate in Soil

The behavior of this compound in the soil environment is complex, involving adsorption to soil particles, microbial degradation, and potential for transport.

Adsorption and Mobility

The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil organic carbon and clay particles. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weaker adsorption and a higher potential for leaching.

Table 4: Soil Mobility Classification Based on Koc

| Koc Range | Mobility Class | Reference |

| 0 - 50 | Very High | [7] |

| 50 - 150 | High | [7] |

| 150 - 500 | Medium | [7] |

| 500 - 2000 | Low | [7] |

| > 2000 | Slight to Immobile | [7] |

The batch equilibrium method described in OECD Guideline 106 is a standard procedure for determining the adsorption/desorption characteristics of a chemical in soil.

-

Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are selected.

-

Test Solution: A solution of the test substance (often radiolabeled) is prepared in a 0.01 M CaCl₂ solution.

-

Equilibration (Adsorption): Soil samples are equilibrated with the test solution for a defined period (e.g., 24 hours) with constant agitation.

-

Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: The soil from the adsorption phase is re-suspended in a fresh 0.01 M CaCl₂ solution and equilibrated to determine the extent of desorption.

-

Data Analysis: The adsorption and desorption data are used to calculate the adsorption coefficient (Kd) and, subsequently, the Koc value by normalizing to the organic carbon content of the soil.[17][18][19]

Degradation in Soil

The persistence of this compound in soil is influenced by both abiotic and biotic processes. One study using ¹⁴C-labeled this compound incorporated into volcanic ash loam at 10 mg/kg found that 53% of the initial radioactivity remained after three weeks, suggesting it is fairly persistent. In this particular study, no degradation products in the soil were identified.[1]

Microbial degradation is a primary mechanism for the breakdown of many organophosphorus pesticides in the soil environment. Bacteria such as Pseudomonas and Flavobacterium species are known to degrade various organophosphates.[8][13][17][20][21][22][23][24][25][26][27][28][29] The degradation often begins with the hydrolysis of the phosphate (B84403) ester bond, catalyzed by enzymes like organophosphate hydrolase.[17]

While specific studies on the microbial degradation of this compound are limited, the general pathway for organophosphorus pesticides suggests that initial hydrolysis would likely lead to the formation of p-cyanophenol and O-ethyl phenylphosphonothioic acid. These intermediates would then be further metabolized by soil microorganisms.

This guideline details the procedures for assessing the rate and route of degradation of chemicals in soil under aerobic and anaerobic conditions.

-

Soil and Test Substance: Fresh soil samples are treated with the radiolabeled test substance.

-

Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic studies, the soil is kept in a system that allows for the continuous supply of air and trapping of CO₂. For anaerobic studies, the soil is flooded and purged with an inert gas to establish anaerobic conditions.

-

Sampling: Soil samples are taken at various intervals throughout the incubation period.

-

Extraction and Analysis: The soil samples are extracted with appropriate solvents, and the extracts are analyzed to quantify the parent compound and major transformation products. Unextracted residues are quantified by combustion analysis. Volatile products, including ¹⁴CO₂, are trapped and measured. Analytical techniques typically include HPLC with radiometric detection and LC-MS/MS for identification.

-

Data Analysis: The degradation rate of the parent compound and the formation and decline of transformation products are modeled to determine half-lives (DT50) and to construct a degradation pathway.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in environmental matrices is essential for fate and transport studies. The primary analytical techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

Table 5: Common Analytical Techniques for this compound Analysis

| Technique | Detector | Typical Application | Reference |

| GC | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Quantification of parent compound and some metabolites in soil and water extracts. | [30][31][32][33][34] |

| LC | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) | Analysis of parent compound and more polar metabolites in water and soil extracts. | [15][16][30][32] |

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the complex environmental matrices and to concentrate the analytes of interest.

-

Water Samples: Solid-Phase Extraction (SPE) is a common technique for extracting this compound and its metabolites from water samples.[15][16][32]

-

Soil Samples: Solvent extraction, often using techniques like sonication or accelerated solvent extraction (ASE), is used to extract the analytes from the soil matrix. The extracts are then typically cleaned up using techniques such as SPE or gel permeation chromatography (GPC) before instrumental analysis.[15]

Conclusion

This compound exhibits moderate persistence in both soil and water environments. In water, its degradation is influenced by pH-dependent hydrolysis and photolysis, with this compound-oxon and p-cyanophenol being the major photoproducts. In soil, it is fairly persistent, and its mobility is expected to be low due to strong adsorption to soil organic matter, although specific Koc data is currently unavailable. Microbial degradation is anticipated to be the primary pathway for its breakdown in soil, likely proceeding through initial hydrolysis. Further research is needed to definitively determine its soil adsorption characteristics and to elucidate the specific microbial degradation pathways and the microorganisms involved. The analytical methods based on GC and LC coupled with mass spectrometry provide the necessary sensitivity and selectivity for monitoring this compound and its degradation products in environmental samples.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. Hydrolysis as a function of pH | Scymaris [scymaris.com]

- 6. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. A simple approach to the prediction of soil sorption of organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. Frontiers | Understanding requirements, limitations and applicability of QSAR and PTF models for predicting sorption of pollutants on soils: a systematic review [frontiersin.org]

- 16. jetjournal.us [jetjournal.us]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 21. Study of the mechanism of Flavobacterium sp. for hydrolyzing organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Engineering Pseudomonas putida KT2440 for simultaneous degradation of organophosphates and pyrethroids and its application in bioremediation of soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An engineered Pseudomonas putida can simultaneously degrade organophosphates, pyrethroids and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eclass.uth.gr [eclass.uth.gr]

- 26. Biodegradation of p-nitrophenol by P. putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ijcmas.com [ijcmas.com]

- 28. Catabolism of pentachlorophenol by a Flavobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Influence of readily metabolizable carbon on pentachlorophenol metabolism by a pentachlorophenol-degrading Flavobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. hpst.cz [hpst.cz]

- 31. agilent.com [agilent.com]

- 32. agilent.com [agilent.com]

- 33. shimadzu.com [shimadzu.com]

- 34. researchgate.net [researchgate.net]

A Comparative Analysis of Cyanofenphos Metabolism: Insects vs. Mammals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanofenphos, an organophosphorus insecticide, exhibits selective toxicity, being more potent against insects than mammals. This selectivity is largely attributed to differential metabolic pathways between these two classes of organisms. This technical guide provides a comprehensive overview of the metabolic fate of this compound in insects and mammals, highlighting the key enzymatic reactions and detoxification mechanisms. Quantitative data on metabolite formation and excretion are summarized, and detailed experimental protocols for studying this compound metabolism are provided. Understanding these metabolic differences is crucial for the development of safer and more effective insecticides and for assessing the potential environmental and health impacts of existing organophosphates.

Introduction

Organophosphorus (OP) compounds, including this compound, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The differential toxicity of this compound between insects and mammals is a classic example of selective toxicity, which is primarily driven by disparities in their metabolic activation and detoxification processes. Mammals generally possess more efficient detoxification pathways, leading to the rapid breakdown and excretion of the toxicant. This guide will delve into the specifics of these pathways, offering a comparative analysis supported by available scientific literature.

Metabolic Pathways of this compound

The metabolism of this compound involves a series of biochemical transformations that can be broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, often leading to either activation (toxification) or detoxification. Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules, facilitating their excretion.

Mammalian Metabolism of this compound

Studies in rats and mice have shown that this compound is rapidly absorbed, metabolized, and excreted, with the majority of the administered dose being eliminated within 24 hours, primarily through urine.[1][2] There is no significant bioaccumulation of the compound in tissues.[2] The primary metabolic pathways in mammals are illustrated below and involve oxidation, hydrolysis, and conjugation.[3]

A key feature of this compound metabolism in mammals is stereoselectivity. The compound exists as a racemic mixture of (+) and (-) isomers. The (+) and (-) isomers are metabolized through different subcellular mechanisms.[2] Specifically, the (-)-oxon analog is rapidly hydrolyzed by a microsomal arylesterase-type enzyme, a process to which the (+)-oxon is resistant.[3] This selective hydrolysis of the more toxic (-)-oxon isomer is a significant detoxification pathway in mammals.[3]

Figure 1: Mammalian metabolic pathway of this compound.

Putative Metabolic Pathways of this compound in Insects

Specific studies detailing the complete metabolic pathway of this compound in insects are limited. However, based on the well-established mechanisms of organophosphate detoxification in various insect species, a putative metabolic pathway can be proposed.[4][5][6] Insects also utilize Phase I and Phase II reactions for detoxification, but the efficiency and the specific enzymes involved can differ significantly from mammals. The key enzyme families involved in insect metabolism of organophosphates are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE).[4][6]

In contrast to mammals, the balance in insects often favors the oxidative activation to the toxic oxon metabolite, while the subsequent detoxification steps may be less efficient, contributing to the insecticide's efficacy.[5]

Figure 2: Putative metabolic pathway of this compound in insects.

Quantitative Data on this compound Metabolism

The quantitative differences in the metabolic profiles of this compound between mammals and what is generally observed for organophosphates in insects are critical for understanding its selective toxicity.

Mammalian Metabolite Profile

The following table summarizes the urinary excretion of metabolites in rats following oral administration of racemic, (+)-, and (-)-Cyanofenphos.

| Metabolite | Racemic this compound (% of urinary ¹⁴C) | (+)-Cyanofenphos (% of urinary ¹⁴C) | (-)-Cyanofenphos (% of urinary ¹⁴C) |

| p-Cyanophenol | 33.1 | 18.2 | 47.5 |

| p-Cyanophenyl sulfate | 63.8 | 79.8 | 49.3 |

| Desethyl-cyanofenphos | 3.1 | 2.0 | 3.2 |

| Data adapted from Ohkawa et al., 1976.[3] |

Insect Metabolite Profile (Hypothetical)

Experimental Protocols

Detailed methodologies are essential for the reproducible study of pesticide metabolism. The following sections outline protocols for key experiments.

In Vivo Metabolism in Mammals (Rat Model)

This protocol is based on the methodology described by Ohkawa et al. (1976).[3]

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in rats.

Materials:

-

¹⁴C-labeled this compound (labeled at the cyano group)

-

Male Sprague-Dawley rats

-

Metabolism cages for separate collection of urine and feces

-

Scintillation counter

-

Chromatography equipment (TLC or HPLC)

-

Solvents for extraction and chromatography

Procedure:

-

Dosing: Administer a known amount of ¹⁴C-labeled this compound (e.g., 4 mg/kg body weight) to rats orally via gavage.

-

Sample Collection: House the rats in metabolism cages and collect urine and feces at regular intervals (e.g., 6, 12, 24, 48, 72 hours) post-dosing.

-

Radioactivity Measurement: Determine the total radioactivity in urine and feces samples using a liquid scintillation counter to calculate the extent of absorption and excretion.

-

Metabolite Extraction:

-

Urine: Acidify urine samples and extract with an organic solvent (e.g., diethyl ether).

-

Feces: Homogenize feces samples and extract with a suitable solvent (e.g., methanol).

-

-

Metabolite Analysis: Separate and identify the metabolites in the extracts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiometric detection. Co-chromatograph with authentic standards of potential metabolites for identification.

-

Quantification: Quantify the amount of each metabolite by integrating the radioactivity peaks.

Figure 3: Workflow for in vivo metabolism study of this compound in rats.

In Vitro Metabolism using Mammalian Liver Microsomes

This protocol is adapted from methodologies for studying xenobiotic metabolism in liver microsomes.[7][8][9]

Objective: To investigate the enzymatic reactions involved in the metabolism of this compound by mammalian liver enzymes.

Materials:

-

Rat liver microsomes (prepared or commercially available)

-

This compound

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Organic solvents for extraction

-

Analytical instrumentation (HPLC-MS or GC-MS)

Procedure:

-

Microsome Preparation (if not commercially sourced):

-

Homogenize fresh rat liver in ice-cold buffer.

-

Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in buffer.

-

-

Incubation:

-

In a reaction tube, combine rat liver microsomes, phosphate buffer, and this compound.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS or GC-MS method.

Figure 4: Workflow for in vitro metabolism study using mammalian liver microsomes.

In Vitro Metabolism using Insect Microsomes (General Protocol)

This is a general protocol as specific studies on this compound in insect microsomes are not available. This methodology can be adapted from protocols used for other insecticides.[10][11][12]

Objective: To investigate the enzymatic metabolism of this compound by insect enzymes.

Materials:

-

Insect tissue (e.g., fat body, midgut) from a relevant insect species

-

Homogenization buffer

-

NADPH regenerating system

-

This compound

-

Analytical instrumentation (HPLC-MS or GC-MS)

Procedure:

-

Microsome Preparation:

-

Dissect the desired tissue (e.g., fat bodies or midguts) from a sufficient number of insects in ice-cold buffer.

-

Homogenize the tissue in a suitable buffer.

-

Follow a differential centrifugation procedure similar to that for mammalian microsomes to isolate the microsomal fraction.

-

-

Incubation:

-

Combine the insect microsomes, buffer, this compound, and the NADPH regenerating system in a reaction tube.

-

Incubate at a temperature appropriate for the insect species (e.g., 25-30°C).

-

-

Reaction Termination and Sample Preparation: Follow the same procedure as for mammalian microsomes.

-

Metabolite Analysis: Analyze the samples for parent compound depletion and metabolite formation using LC-MS/MS or GC-MS.

Conclusion

The metabolic pathways of this compound differ significantly between insects and mammals, providing the basis for its selective toxicity. In mammals, efficient detoxification through hydrolysis, particularly the stereoselective hydrolysis of the toxic (-)-oxon isomer, and subsequent conjugation leads to rapid elimination. In insects, while specific data for this compound is lacking, the general understanding of organophosphate metabolism suggests that a higher rate of oxidative activation to the potent AChE inhibitor, this compound-oxon, coupled with potentially less efficient detoxification mechanisms, contributes to its insecticidal activity. Further research into the specific metabolic pathways of this compound in various insect species is warranted to better understand the mechanisms of resistance and to aid in the design of next-generation insecticides with improved safety profiles. The experimental protocols provided in this guide offer a framework for conducting such vital research.

References

- 1. 327. This compound (WHO Pesticide Residues Series 5) [inchem.org]

- 2. 510. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. oyc.co.jp [oyc.co.jp]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Preparation of microsomes from insects and purification of CYP6D1 from house flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro metabolism of pyriproxyfen by microsomes from susceptible and resistant housefly larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Cyanofenphos Degradation Products and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanofenphos, an organophosphorus insecticide, has been utilized in agriculture to control a variety of insect pests. Understanding its environmental fate and metabolic pathways is crucial for assessing its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the degradation products and metabolites of this compound, detailing the pathways of transformation, quantitative data on its breakdown, and the experimental protocols for their identification and quantification.

Degradation and Metabolic Pathways

This compound undergoes degradation through several key pathways, including metabolism in organisms, photodegradation in the environment, and hydrolysis.

Metabolism in Mammals

In vivo studies, primarily in rats and mice, have elucidated the metabolic fate of this compound. Following oral administration, it is rapidly absorbed, metabolized, and excreted, with approximately 95% of the administered dose eliminated in the urine and 5% in the feces within 72 hours[1]. The primary metabolic reactions include:

-

Oxidation: The P=S group is oxidized to a P=O group, forming the more toxic oxon analogue, this compound-oxon.

-

Hydrolysis: Cleavage of the P-O-aryl bond results in the formation of 4-cyanophenol.

-

P-O-dealkylation: The ethyl group attached to the phosphorus atom can be removed, leading to the formation of desethyl this compound.

These primary metabolites can undergo further conjugation reactions (e.g., with glucuronic acid or sulfate) before excretion. The main identified metabolites in urine are 4-cyanophenol and desethyl this compound, along with their conjugates[1].

Photodegradation

This compound is susceptible to degradation upon exposure to sunlight, particularly in aqueous environments. The primary photodegradation products identified are:

-

This compound-oxon: Formed through the oxidation of the P=S group.

-

p-Cyanophenol: Resulting from the cleavage of the P-O-aryl linkage.

Studies have shown that after 20 days of exposure to bright sunlight in an aqueous solution, the predominant photoproducts were this compound-oxon and p-cyanophenol.

Hydrolysis

This compound can undergo hydrolysis, with the rate being influenced by pH and temperature. The primary hydrolysis product is 4-cyanophenol. The hydrolysis process can be accelerated by the presence of metal ions.

Quantitative Data

The following tables summarize the available quantitative data on the degradation and metabolism of this compound.

Table 1: Excretion of this compound Equivalents in Rats

| Excretion Route | Percentage of Administered Dose (within 72 hours) |

| Urine | ~95%[1] |

| Feces | ~5%[1] |

Table 2: Half-life of this compound in Soil and Water

| Matrix | Condition | Half-life |

| Soil | - | Data not available |

| Water | pH 5.0 | Data not available |

| Water | pH 7.0 | Data not available |

| Water | pH 9.0 | Data not available |

Note: Specific half-life data for soil and at different pH values in water were not available in the searched literature. The persistence in soil has been noted, but quantitative half-life values are not specified.

Experimental Protocols

The identification and quantification of this compound and its degradation products typically involve extraction from the sample matrix, followed by chromatographic separation and detection.

Sample Preparation: Extraction and Cleanup

For Soil Samples:

-

Extraction: A representative soil sample is mixed with an organic solvent such as acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane (B92381). The mixture is then homogenized and sonicated or shaken to extract the analytes.

-

Cleanup: The extract is filtered and may be subjected to a cleanup step to remove interfering co-extractives. Solid-phase extraction (SPE) with cartridges containing materials like Florisil® or graphitized carbon black is a common cleanup technique.

For Water Samples:

-

Extraction: Liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) with C18 cartridges are commonly employed to extract this compound and its metabolites from water samples.

-

Concentration: The resulting extract is then concentrated to a smaller volume before analysis.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at 70°C, ramping to 280°C.

-

Mass Spectrometer: Operated in either full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for quantification of known target compounds.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used for the separation of this compound and its more polar metabolites.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid to improve peak shape.

-

Detector: A diode-array detector (DAD) or a mass spectrometer (LC-MS) can be used for detection. LC-MS/MS provides high selectivity and sensitivity for complex matrices.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates are typically used.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is used to develop the chromatogram.

-

Detection: Visualization can be achieved under UV light or by spraying with a suitable chromogenic reagent.

Conclusion

This guide has provided a detailed overview of the degradation products and metabolites of this compound. The primary transformation pathways involve oxidation, hydrolysis, and dealkylation in biological systems, and photodegradation in the environment, leading to the formation of key products such as this compound-oxon and 4-cyanophenol. While quantitative data on the distribution of metabolites is limited, the provided experimental protocols offer a solid foundation for researchers to develop and validate methods for the identification and quantification of these compounds in various matrices. Further research is warranted to obtain more precise quantitative data on the formation of individual metabolites and to fully characterize the environmental fate of this compound.

References

The Dichotomy of a Chiral Insecticide: A Technical Guide to the Stereochemistry and Enantiomers of Cyanofenphos

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the stereochemistry of Cyanofenphos, an organophosphorus insecticide. While some sources erroneously report it as achiral, the presence of a stereogenic phosphorus center imparts chirality to the molecule, resulting in the existence of two enantiomers: (+)-Cyanofenphos and (-)-Cyanofenphos. This distinction is critical, as these enantiomers exhibit significant differences in their biological activity, including toxicity and metabolic fate. This document details the stereoselective metabolism, acetylcholinesterase inhibition, and acute toxicity of this compound enantiomers. It also provides detailed experimental protocols for the bioassays cited and a representative protocol for the chiral separation of similar organophosphate insecticides, a crucial step in studying the individual enantiomers.

Stereoselective Toxicity and Biological Activity

The enantiomers of this compound display marked differences in their toxicity to various organisms. This stereoselectivity is primarily attributed to the differential inhibition of acetylcholinesterase (AChE), the primary target of organophosphate insecticides, and variations in their metabolic pathways.

Acetylcholinesterase Inhibition

The insecticidal action of this compound arises from the inhibition of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of the nervous system. The bioactivated form of this compound, this compound-oxon, is a potent AChE inhibitor. Studies have shown that the (+)-enantiomer of this compound-oxon is a significantly more potent inhibitor of AChE from rice stem borer larvae than the (-)-enantiomer.[1]

Acute Toxicity

The differential AChE inhibition translates to significant differences in the acute toxicity of the this compound enantiomers. In rice stem borer larvae, (+)-Cyanofenphos is substantially more toxic than its (-)-counterpart.[1] Similarly, in mice, the (+)-enantiomer exhibits higher acute toxicity.

Table 1: Enantioselective Toxicity and Acetylcholinesterase Inhibition of this compound and its Oxon Metabolite

| Compound | Organism/Enzyme | Parameter | (+)-Enantiomer | (-)-Enantiomer | Racemate | Reference |

| This compound | Rice Stem Borer Larvae | LD50 (µg/g) | > 2 | 50 | 4 | [1] |

| This compound | Mouse (male) | LD50 (mg/kg, ip) | 22.1 | 43.5 | 31.6 | |

| This compound-oxon | Rice Stem Borer Larvae AChE | I50 (M) | 1.1 x 10⁻⁸ | 4.0 x 10⁻⁷ | - | [1] |

Stereoselective Metabolism

The metabolic fate of this compound is highly dependent on its stereochemistry, with different pathways being favored for each enantiomer in various organisms. This differential metabolism plays a crucial role in the observed stereoselectivity of its toxicity.

In rice stem borer larvae, both enantiomers are metabolized at similar rates. However, the (+)-isomer produces significantly higher levels of the more toxic this compound-oxon.[1] Conversely, the (-)-oxon, once formed, is more rapidly detoxified to 4-cyanophenol.[1]

In rats, a similar pattern of stereoselective metabolism is observed. While both enantiomers are rapidly metabolized, (+)-Cyanofenphos predominantly undergoes oxidative desulfuration to the oxon analog and cleavage of the P-O-aryl linkage. In contrast, the (-)-enantiomer is also converted to its oxon analog, but this (-)-oxon is then rapidly hydrolyzed by microsomal arylesterases to p-cyanophenol. This rapid detoxification of the (-)-oxon contributes to the lower toxicity of the (-)-enantiomer in mammals.

Below are diagrams illustrating the differential metabolic pathways of this compound enantiomers in insects and rats.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Cyanofenphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of technical grade cyanofenphos. The information is curated for professionals in research and development who require precise and well-documented data. This document includes tabulated quantitative data, detailed experimental protocols for key property determination, and mandatory visualizations to illustrate critical concepts.

Chemical Identity

This compound is an organophosphate insecticide.[1] Its chemical identity is established by several key identifiers:

| Identifier | Value | Source |

| IUPAC Name | 4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile | [1][2] |

| CAS Name | O-(4-cyanophenyl) O-ethyl phenylphosphonothioate | [1] |

| CAS Registry Number | 13067-93-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄NO₂PS | [1][2][3][4] |

| Molecular Weight | 303.32 g/mol | [1][2][3][4] |

| Canonical SMILES | CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N | [1][2] |

| InChIKey | LRNJHZNPJSPMGK-UHFFFAOYSA-N | [1][2] |

| Synonyms | Surecide, S-4087, CYP, OMS-870 | [1][2][3][4] |

Physical Properties of Technical Grade this compound

The technical grade product is a white crystalline solid.[1] Its physical properties are summarized below. It is important to note that technical grade materials may contain impurities that can slightly alter these values.

| Property | Value | Conditions | Source |

| Physical State | White crystalline solid | Ambient | [1] |

| Melting Point | 83 °C (181.4 °F) | [1][4] | |

| Boiling Point | Decomposes before boiling | At standard pressure | [5] |

| Vapor Pressure | 0.161 mPa (1.21 x 10⁻⁶ mmHg) | at 20 °C | [1] |

| 1.76 x 10⁻⁶ Pa (1.32 x 10⁻⁵ mmHg) | at 25 °C | [4] | |

| Water Solubility | 6.0 mg/L | at 20 °C, pH 7 | [1][4] |

| Solubility in Organic Solvents | Methanol: 89,000 mg/L | at 20 °C | [1] |

| Xylene: 515,000 mg/L | at 20 °C | [1] | |

| Moderately soluble in ketones and aromatic solvents | [4] | ||

| Octanol-Water Partition Coefficient (log P) | 4.29 | at 20 °C, pH 7 | [1] |

| Henry's Law Constant | 7.10 x 10⁻³ Pa m³/mol | at 25 °C | [1] |

| Refractive Index | nD25 1.5839 | at 25 °C | [3][4] |

Chemical Properties and Stability

| Property | Description | Source |

| Hydrolysis | Stable in neutral and slightly acidic conditions. Unstable under alkaline conditions, similar to other organophosphates. | [6] |

| Photolysis | Subject to degradation by sunlight, a common characteristic of organophosphate pesticides. | |

| Corrosion | Data on the corrosive properties of pure this compound is not readily available. Organophosphates can be corrosive to some metals, particularly in the presence of moisture. | [7] |

| Isomerism | This compound does not have chiral centers or double bonds that would lead to stereoisomerism. It exists as a single structural isomer in its commercial form. | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pesticides are outlined by international organizations such as the OECD and EPA. The following are representative methodologies.

4.1. Melting Point Determination (OECD TG 102)

The melting point is determined using the capillary method. A small amount of the technical grade this compound is introduced into a capillary tube, which is then heated in a controlled manner in a heating block. The temperature at which the substance becomes liquid is recorded as the melting point. Automated devices that use photocells to detect the phase change are commonly employed for higher accuracy.

4.2. Water Solubility (OECD TG 105 - Flask Method)

This method determines the saturation mass concentration of this compound in water.

-

Preparation: An excess amount of technical grade this compound is added to a flask containing distilled water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: The solution is centrifuged or filtered to remove undissolved solid particles.

-

Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

4.3. Octanol-Water Partition Coefficient (OECD TG 117 - HPLC Method)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity.[8] The HPLC method is an indirect estimation method.

-

Principle: The logarithm of the retention time of the substance in a reverse-phase HPLC column is linearly correlated with its log P value.[9]

-

Calibration: A series of reference compounds with known log P values are injected into the HPLC system to create a calibration curve of retention time versus log P.

-

Measurement: this compound is dissolved in the mobile phase and injected into the system. Its retention time is recorded.

-

Calculation: The log P of this compound is calculated by interpolating its retention time on the calibration curve.

Mandatory Visualizations

5.1. Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[1] This diagram illustrates the disruption of the normal nerve signaling pathway.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

5.2. Experimental Workflow: Purity Analysis by GC

This diagram shows a typical workflow for determining the purity of a technical grade this compound sample using Gas Chromatography (GC).

Caption: Workflow for purity analysis of this compound via Gas Chromatography.

5.3. Structure-Property Relationship

This diagram illustrates the logical relationship between the chemical structure of this compound and its key physicochemical properties.

Caption: Relationship between this compound structure and its properties.

References

- 1. This compound (Ref: OMS-870) [sitem.herts.ac.uk]

- 2. This compound | C15H14NO2PS | CID 25669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13067-93-1 [chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Profenofos | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Cyanofenphos: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyanofenphos, an organophosphorus insecticide, in both aqueous and organic media. The information compiled herein is intended to support research, development, and analytical activities involving this compound. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Physical and Chemical Properties of this compound

This compound (O-(4-cyanophenyl) O-ethyl phenylphosphonothioate) is an organophosphorus compound with the chemical formula C₁₅H₁₄NO₂PS. There are some discrepancies in the reported physical state and melting point of this compound. It has been described as both a white crystalline solid and a colorless to pale yellow liquid[1]. The melting point has been reported in the range of 83°C to 96°C.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The available quantitative data are summarized in the table below. It is important to note the variation in reported water solubility values, which may be attributed to differences in experimental conditions such as temperature.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 (pH 7) | 6.0 mg/L | [2] |

| Water | 30 | 0.6 mg/L | [3][4] |

| Methanol (B129727) | Not Specified | 515,000 mg/L (51.5 g/100mL) | |

| Organic Solvents (unspecified) | 20 | 89,000 mg/L (8.9 g/100mL) | [2] |

Qualitative Solubility in Organic Solvents

While extensive quantitative data is limited in publicly accessible literature, qualitative solubility information for this compound is available.

This compound is reported to be soluble in:

-

Ketones: Acetone, methyl ethyl ketone, methyl isobutyl ketone, cyclohexanone[1]

-

Aromatic Hydrocarbons: Benzene, toluene, xylene, methylnaphthalene[1]

-

Chlorinated Solvents: Methylene dichloride, chloroform[1]

-

Other Solvents: Acetonitrile (B52724), dimethyl formamide, ethyl cellosolve[1]

The availability of commercial this compound solutions in acetone, methanol, and acetonitrile further substantiates its solubility in these solvents[5].

This compound is reported to be slightly soluble in:

It is noteworthy that the qualitative description of "slightly soluble" in methanol contradicts the high quantitative solubility value presented in the table. This discrepancy may arise from different sources or experimental methodologies.

Experimental Protocols for Solubility Determination

The following protocols are based on internationally recognized guidelines for determining the solubility of chemical substances.

Determination of Water Solubility (Based on OECD Guideline 105)

This method is applicable for determining the water solubility of substances up to their detection limit.

1. Principle: The solubility in water is determined by the saturation mass concentration of the substance in water at a given temperature. The "shake-flask method" is a common technique where the substance is agitated in water until equilibrium is reached.

2. Materials and Apparatus:

-